molecular formula C6H11Cl3Si B063966 Allyl(chloropropyl)dichlorosilane CAS No. 166970-54-3

Allyl(chloropropyl)dichlorosilane

Cat. No. B063966
Key on ui cas rn: 166970-54-3
M. Wt: 217.6 g/mol
InChI Key: STFRHHCUWMNSIY-UHFFFAOYSA-N
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Patent
US05420323

Procedure details

To a 100 ml, three neck, round bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser were added under the dried nitrogen atmosphere, 542 g (7.08 mol) of allyl chloride and 600 μl of 1% chloroplatinie acid catalyst. Through the dropping funnel was added dropwise 100 g (0.71 mol) of allyldichlorosilane for 30 min while refluxing. After confirming by gas chromatography to complete the reaction, the product was fractionally distilled under vacuum (60°-64° C./0.5 torr) to give 95 g (62.5 % ) of 4,4,7-trichloro-4-sila-1-heptene. Allyltrichlorosilane 30.0 g (19.7 % ) was also obtained as a by-product.
Quantity
542 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH2:5]([SiH:8]([Cl:10])[Cl:9])[CH:6]=[CH2:7]>>[Cl:9][Si:8]([Cl:10])([CH2:3][CH2:2][CH2:1][Cl:4])[CH2:5][CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
542 g
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 ml, three neck, round bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
the product was fractionally distilled under vacuum (60°-64° C./0.5 torr)

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CC=C)(CCCCl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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